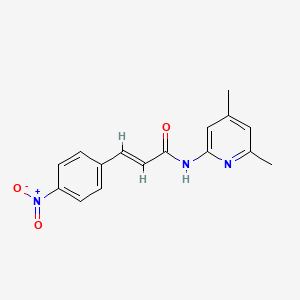![molecular formula C15H13N3OS B5814967 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways, including the epidermal growth factor receptor (EGFR) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been reported to inhibit viral replication and reduce inflammation. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol in laboratory experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have potential applications in various therapeutic areas, including cancer, viral infections, and inflammation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the structure-activity relationship of this compound and its analogs. This may lead to the identification of more potent and selective compounds for various therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has been reported in various scientific journals. One of the methods involves the reaction of 2-chloro-4-nitrophenol with 3-methyl-2-pyridinamine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield this compound.
Aplicaciones Científicas De Investigación
4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its ability to inhibit various enzymes, including tyrosine kinases and phosphodiesterases.
Propiedades
IUPAC Name |
4-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-3-2-8-16-14(10)18-15-17-13(9-20-15)11-4-6-12(19)7-5-11/h2-9,19H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWERARCKOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)

![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)

